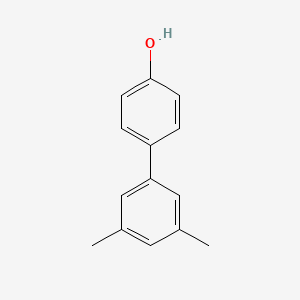

4-(3,5-Dimethylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dimethylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-7-11(2)9-13(8-10)12-3-5-14(15)6-4-12/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFCSEHNWYJNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597209 | |

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896427-71-7 | |

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 3,5 Dimethylphenyl Phenol Derivatives

Electrophilic Aromatic Reactivity of Phenolic Nuclei

The reactivity of phenolic compounds in electrophilic aromatic substitution (SEAr) is significantly influenced by the substituents present on the aromatic rings. In the case of 4-(3,5-Dimethylphenyl)phenol, the molecule possesses two aromatic rings with distinct substitution patterns that dictate the regioselectivity of incoming electrophiles. The phenolic ring contains a powerful activating hydroxyl (-OH) group, while the second ring is substituted with two methyl (-CH₃) groups.

The hydroxyl group is a strong activating group and an ortho, para-director. libretexts.orgbyjus.com This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the substitution process. byjus.com Since the para position is already occupied by the 3,5-dimethylphenyl group, electrophilic attack on the phenolic ring of this compound is directed to the positions ortho to the hydroxyl group (C2 and C6).

Similarly, the methyl groups on the second phenyl ring are also activating and ortho, para-directing. youtube.comvanderbilt.edu Alkyl groups donate electron density through an inductive effect and hyperconjugation, which stabilizes the carbocation intermediate. vanderbilt.edu In the 3,5-dimethylphenyl substituent, the positions ortho to both methyl groups (C2' and C6') and the position para to one and ortho to the other (C4') are activated.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Activating/Deactivating Effect | Directing Influence | Governing Electronic Effect |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Resonance (Donating) |

| -CH₃ (Methyl) | Activating | Ortho, Para | Inductive (Donating) & Hyperconjugation |

Nucleophilic Reactivity and Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.org Phenols and their derivatives are generally electron-rich and thus poor candidates for traditional SNAr reactions. nih.gov However, a novel strategy involving the transient generation of a phenoxyl radical can dramatically enhance the electrophilicity of the aromatic ring and enable SNAr reactions on otherwise unactivated halophenols. nih.govnih.gov

This process, termed homolysis-enabled electronic activation, involves the formal homolysis of the aryl O-H bond, often through a stepwise proton transfer/electron transfer (PT/ET) sequence, to generate a phenoxyl radical intermediate. nih.gov The resulting neutral oxygen radical (O•) is an exceptionally potent electron-withdrawing group. Pulse radiolysis studies have shown the Hammett parameter for the oxygen radical (σp⁻(O•)) to be 2.79, which is more than double that of the nitro group (σp⁻(NO₂) = 1.27). nih.govnih.gov

For a halogenated derivative of this compound, such as 2-chloro-4-(3,5-dimethylphenyl)phenol, this mechanism would proceed as follows:

Initiation : Oxidation of the phenol (B47542) generates the corresponding phenoxyl radical. This can be achieved using a mild oxidant like potassium ferricyanide (B76249) in the presence of a base. nih.gov

Nucleophilic Attack : The powerful electron-withdrawing effect of the radical site activates the ring, lowering the energy barrier for a nucleophile to attack the carbon bearing the leaving group (the ipso-carbon). nih.govnih.gov

Substitution and Propagation : The substitution occurs, and the resulting product-derived phenoxyl radical can then propagate a radical chain by abstracting a hydrogen atom from another molecule of the starting phenol. nih.gov

Computational studies have confirmed that the phenoxyl intermediate serves as an open-shell electron-withdrawing group, lowering the barrier for nucleophilic substitution by over 20 kcal/mol compared to the closed-shell phenol form. nih.govnih.gov This cation radical-accelerated SNAr provides a powerful pathway for functionalizing electron-rich aromatic rings that are unreactive under conventional SNAr conditions. unc.eduosti.gov

The E1cB (Elimination, Unimolecular, conjugate Base) mechanism is a two-step elimination pathway that occurs under basic conditions and is characterized by the formation of a carbanion intermediate. edurev.inwikipedia.orgmasterorganicchemistry.com This mechanism is favored when a substrate has a relatively acidic proton and a poor leaving group. wikipedia.orgaakash.ac.in

For a derivative of this compound to undergo hydrolysis via an E1cB pathway, it would need to possess specific structural features. The key requirements are:

An acidic proton on the β-carbon (the carbon adjacent to the one bearing the leaving group). The acidity of this proton is typically enhanced by an adjacent electron-withdrawing group. masterorganicchemistry.com

A poor leaving group on the α-carbon. wikipedia.orgaakash.ac.in

The mechanism proceeds in two distinct steps:

Deprotonation : A base removes the acidic β-hydrogen, leading to the formation of a resonance-stabilized carbanion (the conjugate base). This is typically a rapid and reversible step. wikipedia.org

Leaving Group Expulsion : The lone pair of the carbanion expels the leaving group from the α-carbon, forming a double bond. This second step is usually slow and rate-determining. aakash.ac.in

While direct hydrolytic studies on this compound derivatives via this pathway are not extensively documented, the theoretical possibility exists for suitably substituted analogues. For example, a derivative featuring an electron-withdrawing group (like a carbonyl or nitro group) positioned to acidify a β-proton, along with a poor leaving group (like a hydroxide (B78521) or alkoxide), could potentially undergo elimination through an E1cB mechanism under basic conditions. libretexts.org

Table 2: Comparison of Elimination Mechanisms

| Mechanism | Intermediate | Rate-Determining Step | Typical Substrate Requirements |

|---|---|---|---|

| E1 | Carbocation | Leaving group departure (unimolecular) | Good leaving group, stable carbocation |

| E2 | None (concerted) | Concerted C-H and C-LG bond breaking (bimolecular) | Strong base, good leaving group |

| E1cB | Carbanion | Leaving group departure from conjugate base (unimolecular) | Acidic β-hydrogen, poor leaving group, strong base |

Radical Reactions and Oxidative Transformations

Phenols, particularly sterically hindered ones, can undergo one-electron oxidation to form relatively stable phenoxyl radicals. researchgate.netacs.org The formation of the phenoxyl radical from this compound can be initiated by various methods, including enzymatic oxidation (e.g., with peroxidases or laccases), chemical oxidants, or electrochemical processes. nih.govnih.gov The initial step is typically a hydrogen atom transfer (HAT) from the phenolic hydroxyl group to an oxidizing species. nih.gov

The stability of the resulting phenoxyl radical is influenced by both steric and electronic factors. In the case of the radical derived from this compound, the bulky 3,5-dimethylphenyl group at the para position provides some steric hindrance, which can slow down subsequent dimerization or disproportionation reactions. The unpaired electron in a phenoxyl radical is delocalized over the aromatic ring, primarily at the ortho and para positions.

Once formed, these phenoxyl radicals are highly reactive intermediates that can participate in several transformations: canada.ca

Hydrogen Abstraction : A phenoxyl radical can abstract a hydrogen atom from another molecule, propagating a radical chain reaction. nih.govacs.org

Radical Coupling : Two phenoxyl radicals can couple to form C-C or C-O linked dimers. The regioselectivity of this coupling is dictated by the spin density distribution in the radical.

Reaction with other Radicals : Phenoxyl radicals can react with other radical species. For instance, reaction with superoxide (B77818) radicals is a key step in certain biological and oxidative degradation pathways. nih.gov

Further Oxidation : The radical can undergo further oxidation to form quinone-type structures, especially if the para position is unsubstituted or bears a group that can be eliminated. nih.gov

The transformation of phenols mediated by oxidoreductases like laccase demonstrates the complex reactivity of these compounds. The enzymatic oxidation generates phenoxyl radicals, which then undergo non-enzymatic coupling and polymerization reactions. nih.gov The specific products formed depend on the substitution pattern of the phenol, reaction conditions, and the presence of other molecules that can interact with the radical intermediates. nih.gov

Cyclization and Condensation Reactions of this compound Derivatives

The reactivity of this compound extends to cyclization and condensation reactions, which are pivotal in the synthesis of various heterocyclic compounds. These reactions leverage the nucleophilic character of the phenolic ring and the hydroxyl group to construct new ring systems.

Formation of Heterocyclic Compounds (e.g., Coumarins, Furans)

Coumarins:

The synthesis of coumarins from phenolic substrates is a well-established transformation in organic chemistry, with the Pechmann condensation being a prominent method. This reaction typically involves the acid-catalyzed reaction of a phenol with a β-ketoester. For this compound, a plausible pathway to a corresponding coumarin (B35378) derivative would involve its reaction with a suitable β-ketoester, such as ethyl acetoacetate (B1235776), in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid.

The mechanism of the Pechmann condensation begins with the formation of a β-hydroxy ester intermediate through the addition of the phenol to the activated β-ketoester. This is followed by a transesterification reaction and subsequent intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, ortho to the hydroxyl group. The final step is a dehydration to yield the coumarin ring system.

Table 1: Plausible Pechmann Condensation for Coumarin Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Ethyl acetoacetate | H₂SO₄ | 4-methyl-6-(3,5-dimethylphenyl)-2H-chromen-2-one |

Furans:

The direct synthesis of furan (B31954) derivatives from simple phenols like this compound through straightforward cyclization or condensation reactions is not a widely documented transformation in the chemical literature. Standard furan syntheses, such as the Paal-Knorr or Feist-Benary syntheses, typically start from 1,4-dicarbonyl compounds or α-haloketones and β-dicarbonyl compounds, respectively.

Modern methods for the synthesis of benzofurans often involve the cyclization of phenols that have been pre-functionalized at the ortho position with a group that facilitates ring closure, such as an alkyne or a cinnamyl group. Therefore, a multi-step sequence would likely be required to convert this compound into a furan-containing molecule. A direct, one-pot condensation to a furan ring from this starting material is not a commonly reported reaction pathway.

Mannich-Type Tandem Reactions Involving Phenols

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. Phenols are excellent substrates for this reaction due to the activating effect of the hydroxyl group, which enhances the nucleophilicity of the ortho and para positions of the aromatic ring.

In the context of this compound, the positions ortho to the hydroxyl group are available for aminomethylation. A simple Mannich reaction would involve the reaction of this compound with formaldehyde (B43269) and a secondary amine, such as dimethylamine, to yield a Mannich base.

Mannich-type tandem reactions involving phenols can lead to the formation of more complex structures. These reactions can proceed through the initial formation of a Mannich base, which then acts as a precursor for subsequent transformations. For instance, the reaction of a p-substituted phenol with a cyclic aminal can lead to the formation of di-Mannich bases. In these reactions, the phenol competes with the initially formed Mannich base for the aminomethylating agent, leading to a cascade of reactions.

A study on the reaction of p-cresol (B1678582) (a structural analog of this compound where the 3,5-dimethylphenyl substituent is replaced by a methyl group) with a cyclic aminal derived from cis-(meso)-1,2-diaminocyclohexane and formaldehyde demonstrated the formation of both a di-Mannich base and a more complex tandem product. This suggests that this compound could undergo similar transformations. The initial aminomethylation would occur at one of the ortho positions, and this product could then undergo a second aminomethylation at the other ortho position or participate in further condensation reactions.

The formation of these tandem products is influenced by reaction conditions such as temperature and reaction time, with longer reaction times often favoring the formation of the more complex products.

Table 2: Illustrative Mannich-Type Tandem Reaction

| Phenolic Substrate (Analogue) | Aminomethylating Agent | Key Intermediate | Tandem Product Type |

| p-Cresol | Cyclic aminal | Mono-Mannich base | Di-Mannich and further condensed products |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For 4-(3,5-Dimethylphenyl)phenol, a combination of one- and two-dimensional NMR experiments is essential for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of both phenyl rings and the methyl and hydroxyl protons. The protons on the phenol (B47542) ring would likely appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The 3,5-dimethylphenyl ring would show a singlet for the two equivalent methyl groups and distinct signals for its aromatic protons. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon framework. For this compound, distinct signals are expected for each unique carbon atom. The carbon atoms of the phenol ring will show four distinct resonances due to its symmetry. Similarly, the 3,5-dimethylphenyl ring will exhibit its own characteristic set of signals, including those for the methyl carbons and the aromatic carbons. The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for the differentiation of substituted and unsubstituted carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic OH | 4.5-5.5 (broad s) | - |

| Aromatic CH (Phenol ring) | 6.8-7.5 (m) | 115-130 |

| Aromatic CH (Dimethylphenyl ring) | 6.9-7.2 (m) | 125-130 |

| Methyl CH₃ | 2.3 (s) | 21-22 |

| Aromatic C-OH (Phenol ring) | - | 150-155 |

| Aromatic C-C (ipso-carbons) | - | 130-140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to establish connectivity within the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. This is particularly useful for confirming the connectivity of the aromatic protons on each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is critical for establishing the connectivity between the two phenyl rings and for assigning the quaternary (non-protonated) carbon atoms. For instance, correlations between the protons on one ring and the ipso-carbon of the other ring would confirm the biphenyl (B1667301) linkage.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the size and aggregation state of molecules in solution. By measuring the translational diffusion coefficients of molecules, DOSY can differentiate between species of different sizes. For this compound, DOSY NMR could be employed to investigate potential self-aggregation in various solvents, which might be driven by intermolecular hydrogen bonding involving the phenolic hydroxyl group. A decrease in the diffusion coefficient with increasing concentration would suggest the formation of larger aggregates.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

The IR spectrum of this compound would be characterized by several key absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (O-H) stretching vibration, with the broadening resulting from hydrogen bonding.

C-H Stretch (Aromatic): Sharp absorption bands just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.

C-H Stretch (Aliphatic): Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl groups.

C=C Stretch (Aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region is typically assigned to the C-O stretching vibration of the phenol group.

Out-of-Plane Bending: The pattern of bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Interactive Data Table: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium, Sharp |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |

| C-O Stretch | 1200-1260 | Strong |

| Aromatic C-H Out-of-Plane Bending | 690-900 | Medium to Strong |

In-situ Infrared spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, for instance, via a Suzuki-Miyaura cross-coupling reaction, in-situ IR could be used to track the consumption of reactants (e.g., a boronic acid and an aryl halide) and the formation of the biphenyl product. By monitoring the appearance of characteristic product peaks (such as the C-O stretch of the phenol) and the disappearance of reactant peaks, reaction kinetics and mechanisms can be investigated. This technique provides a non-invasive method to optimize reaction conditions and ensure complete conversion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. For this compound, the aromatic rings constitute a conjugated system that gives rise to characteristic absorption bands in the ultraviolet region.

The UV-Vis spectrum of this compound is primarily governed by electronic transitions within the π-electron system of its biphenyl structure. The absorption of UV radiation promotes electrons from lower-energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher-energy ones (LUMO - Lowest Unoccupied Molecular Orbital) researchgate.netscirp.org.

The principal electronic transitions observed for aromatic compounds like this are π → π* transitions. chromatographyonline.comchromforum.org These are typically high-intensity absorptions. The presence of the hydroxyl (-OH) group, an auxochrome with non-bonding (n) electrons, can also lead to n → π* transitions, although these are generally of much lower intensity and may be obscured by the stronger π → π* bands. chromatographyonline.comthermofisher.com

The structure of this compound features two phenyl rings linked by a single bond, creating a conjugated biphenyl system. This extended conjugation is the dominant factor influencing its UV-Vis spectrum. helixchrom.comchromatographyonline.com Compared to benzene, which has absorption maxima around 184 nm, 204 nm, and 255 nm, the extended π-system in biphenyl shifts these absorptions to longer wavelengths (a bathochromic or red shift). sigmaaldrich.comhelixchrom.com For instance, biphenyl itself exhibits a strong absorption maximum (λmax) around 250 nm.

The presence of substituents on the biphenyl core further modifies the absorption characteristics:

Hydroxyl Group (-OH): The phenolic hydroxyl group acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. phenomenex.com The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic ring's π-system, effectively extending the conjugation. This leads to a bathochromic shift and an increase in molar absorptivity (a hyperchromic effect) compared to the unsubstituted biphenyl. For example, phenol absorbs at a longer wavelength (λmax ≈ 270 nm) than benzene (λmax ≈ 255 nm). phenomenex.com

Methyl Groups (-CH₃): The two methyl groups on the second phenyl ring have a weaker, electron-donating effect (hyperconjugation) that can cause minor bathochromic and hyperchromic shifts.

Therefore, the UV-Vis spectrum of this compound is expected to show a strong π → π* absorption band at a wavelength significantly longer than that of benzene, likely in the range of 260-280 nm. The exact λmax is influenced by the solvent polarity, as solvents can interact with the hydroxyl group and affect the energy levels of the molecular orbitals. scirp.org The extended conjugation in the biphenyl system results in a smaller HOMO-LUMO energy gap, requiring less energy (longer wavelength light) for electronic excitation. scirp.orgchromatographyonline.com

| Transition Type | Involved Orbitals | Expected Intensity | Chromophore | Influence on Spectrum |

|---|---|---|---|---|

| π → π | π bonding to π antibonding | High (ε > 10,000 L mol⁻¹ cm⁻¹) | Biphenyl System | Major absorption band, defines λmax. |

| n → π | n non-bonding to π antibonding | Low (ε < 2,000 L mol⁻¹ cm⁻¹) | Phenolic -OH group | Often appears as a shoulder on the main π → π* band or is obscured. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and its elemental composition, and the fragmentation pattern offers valuable clues about its structure.

The molecular formula of this compound is C₁₄H₁₄O, corresponding to a monoisotopic molecular weight of 198.1045 g/mol .

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation.

Molecular Ion (M⁺•): A distinct molecular ion peak is expected at m/z 198. Due to the stability of the aromatic system, this peak should be relatively intense.

Fragmentation: The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Key expected fragmentation pathways for this compound include:

Loss of a Methyl Radical ([M-15]⁺): Cleavage of a C-C bond can lead to the loss of a methyl radical (•CH₃) from one of the dimethylphenyl ring's substituents, resulting in a prominent peak at m/z 183. This ion can be stabilized by rearrangement to a tropylium-like cation.

Loss of Carbon Monoxide ([M-28]⁺•): Phenolic compounds often undergo a characteristic fragmentation involving the loss of carbon monoxide (CO) from the molecular ion after rearrangement, which would yield a peak at m/z 170.

Cleavage of the Biphenyl Bond: The single bond connecting the two aromatic rings can cleave, although this is less common for the parent ion. However, fragment ions may exhibit this cleavage. This could lead to ions corresponding to the dimethylphenyl moiety (m/z 105) or the hydroxyphenyl moiety (m/z 93).

Formation of Dibenzofuran-type Ions: In some substituted biphenyls, particularly those with ortho-substituents, cyclization can occur to form stable dibenzofuran-type cations. scielo.br

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS is a soft ionization technique that typically results in less fragmentation than EI-MS. It is particularly useful for accurate mass determination.

Protonated Molecule ([M+H]⁺): In positive ion mode, the most abundant ion would be the protonated molecule at m/z 199.1123.

Deprotonated Molecule ([M-H]⁻): In negative ion mode, the acidic phenolic proton is easily lost, leading to a strong signal for the deprotonated molecule at m/z 197.0966. nih.gov

Tandem MS (MS/MS): By selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation can be observed. For related bisphenol compounds, a common fragmentation pathway is the loss of a phenol group. nih.gov For this compound, this could involve the loss of a neutral dimethylphenol molecule or other characteristic losses.

| m/z (EI-MS) | Proposed Fragment | Neutral Loss | Significance |

|---|---|---|---|

| 198 | [C₁₄H₁₄O]⁺• | - | Molecular Ion (M⁺•) |

| 183 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical |

| 170 | [M - CO]⁺• | CO | Characteristic loss from phenol ring |

| 105 | [C₈H₉]⁺ | •C₆H₅O | Dimethylphenyl cation |

| 93 | [C₆H₅O]⁺ | •C₈H₉ | Phenoxy cation |

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise data on bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would reveal detailed information about its molecular conformation and crystal packing. While a specific structure for this exact compound is not publicly available, its solid-state geometry can be predicted based on the known structures of related biphenyl and phenol derivatives.

Molecular Geometry: A key structural feature of biphenyl derivatives is the dihedral angle (torsion angle) between the planes of the two aromatic rings. In the solid state, biphenyl itself is planar, but substitution, especially at the ortho positions, introduces steric hindrance that forces the rings to twist relative to each other. thermofisher.com For this compound, which lacks ortho substituents, a non-planar, twisted conformation is still expected due to crystal packing forces and the balance between conjugative stabilization (favoring planarity) and non-bonded steric repulsions. The dihedral angle is anticipated to be in the range of 30-50°.

Intermolecular Interactions: The crystal packing will be dominated by hydrogen bonding and π-π stacking interactions.

π-π Stacking: The electron-rich aromatic rings will participate in π-π stacking interactions. These are attractive, noncovalent interactions that will contribute to the stabilization of the crystal lattice. The arrangement could be face-to-face or, more commonly, offset (slipped-stack) to minimize electrostatic repulsion. helixchrom.com

| Structural Parameter | Expected Value / Feature | Governing Factor |

|---|---|---|

| Dihedral Angle (Ring-Ring) | ~30-50° | Steric hindrance vs. π-conjugation |

| C-C Bond Length (Aromatic) | ~1.38 - 1.40 Å | sp² hybridization |

| C-C Bond Length (Inter-ring) | ~1.48 - 1.50 Å | Single bond between sp² carbons |

| C-O Bond Length (Phenolic) | ~1.36 - 1.39 Å | Partial double bond character |

| Primary Intermolecular Interaction | O-H···O Hydrogen Bonding | Presence of phenolic -OH group |

| Secondary Intermolecular Interaction | π-π Stacking / C-H···π Interactions | Aromatic nature of the molecule |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method.

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The retention of an analyte is primarily determined by its hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. chromforum.orgnih.gov

A typical RP-HPLC method for the analysis of this compound would involve:

Stationary Phase: A C18 (octadecylsilane) column is a common choice, providing strong hydrophobic interactions. Alternatively, a biphenyl or phenyl-hexyl stationary phase could offer enhanced selectivity for this aromatic analyte through additional π-π interactions between the analyte and the stationary phase. chromatographyonline.comchromatographyonline.comnih.gov Biphenyl columns, in particular, have shown excellent resolution for separating phenolic compounds. nih.gov

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically employed. scielo.br The gradient would start with a higher proportion of water and gradually increase the organic solvent concentration to elute the strongly retained compound. The mobile phase is often acidified slightly (e.g., with 0.1% formic or acetic acid) to suppress the ionization of the phenolic hydroxyl group, ensuring a single, well-defined chromatographic peak and improving peak shape. phenomenex.com

Detection: Given the conjugated aromatic system, UV detection is ideal. The detection wavelength would be set at or near the compound's λmax (likely around 260-280 nm) for maximum sensitivity.

Due to its higher hydrophobicity compared to phenol or cresols, this compound would have a significantly longer retention time under identical chromatographic conditions.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Mode | Reversed-Phase (RP-HPLC) | Suitable for nonpolar to moderately polar analytes. |

| Stationary Phase | C18 or Biphenyl (e.g., 250 x 4.6 mm, 5 µm) | Hydrophobic interactions (C18); π-π interactions (Biphenyl). chromatographyonline.comnih.gov |

| Mobile Phase | Water (A) / Acetonitrile or Methanol (B) with 0.1% Acid | Gradient elution for effective separation; acid suppresses ionization. phenomenex.comscielo.br |

| Detection | UV Absorbance at ~270 nm | Strong absorbance by the aromatic chromophore. |

| Expected Retention | High (long retention time) | High hydrophobicity of the C₁₄H₁₄O structure. |

Purity Assessment and Reaction Monitoring

The synthesis of this compound necessitates rigorous monitoring to ensure the reaction proceeds to completion and to accurately assess the purity of the final product. Various chromatographic and spectroscopic methods are indispensable for these purposes.

Reaction progress is often tracked using Thin-Layer Chromatography (TLC) , a rapid and effective technique for qualitatively observing the consumption of starting materials and the formation of the product. mdpi.com For instance, in the synthesis of related phenol derivatives, TLC is used to monitor the reaction, with the product's Retention Factor (Rf) value providing a clear indication of its formation. mdpi.com

For a quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. These techniques separate the target compound from any unreacted starting materials, byproducts, or impurities. HPLC is particularly well-suited for the analysis of phenolic compounds. nih.govfishersci.com The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are crucial for both confirming the structure of the synthesized product and assessing its purity. mdpi.com ¹H NMR provides information on the electronic environment of protons, and the integration of signals can be used for quantitative purity analysis against a known standard. Mass spectrometry confirms the molecular weight of the compound.

The following table summarizes the primary techniques used for quality control in the synthesis of this compound.

| Technique | Principle | Application in Synthesis | Information Obtained |

| Thin-Layer Chromatography (TLC) | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (solvent). | Reaction Monitoring | Qualitative assessment of reactant consumption and product formation (via Rf values). |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary column and a liquid mobile phase under high pressure. | Purity Assessment | Quantitative determination of product purity; separation from impurities and byproducts. |

| Gas Chromatography (GC) | Separation of volatile compounds based on partitioning between a stationary phase and a gaseous mobile phase. | Purity Assessment | Quantitative analysis of purity for thermally stable and volatile compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Structural Elucidation & Purity Assessment | Confirmation of chemical structure; quantitative purity determination (qNMR). |

| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Structural Confirmation | Determination of molecular weight and elemental composition. |

Advanced Techniques for Solution Structure Determination

While X-ray crystallography provides precise information about the atomic arrangement of a molecule in its solid, crystalline state, the structure in solution can differ due to solvent interactions and conformational flexibility. Advanced spectroscopic techniques are required to probe this solution-state structure.

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique used to investigate the local atomic structure of materials in various states, including in solution. mat-cs.com It is a subset of X-ray Absorption Spectroscopy (XAS) that provides information about the immediate atomic environment around a specific absorbing atom. mat-cs.comwikipedia.orgmun.ca EXAFS is particularly valuable for systems where long-range order is absent, such as amorphous materials or molecules in solution. mat-cs.comyoutube.com

The technique works by tuning high-intensity X-rays, typically from a synchrotron source, to the binding energy of a core electron of a specific element within the sample. wikipedia.org When the X-ray energy is sufficient to eject a core electron (a photoelectron), this photoelectron wave propagates outwards and can be backscattered by neighboring atoms. The interference between the outgoing and backscattered electron waves modulates the X-ray absorption coefficient, creating oscillations known as the EXAFS signal. mun.ca

Analysis of the EXAFS signal can yield precise information about the local structure, including:

Interatomic distances (Bond Lengths): The distances between the absorbing atom and its nearest neighbors. mun.ca

Coordination Numbers: The number of neighboring atoms in a specific coordination shell. mun.ca

Atomic Species of Neighbors: The type of neighboring atoms can be identified. mun.ca

Structural Disorder: The degree of thermal or static disorder in the local environment, represented by the Debye-Waller factor. rsc.org

While EXAFS is most commonly applied to study the environment of metal atoms in catalysts, metalloproteins, or inorganic complexes, its principles can be extended to study specific non-metallic elements under certain conditions. mat-cs.comyoutube.com For a molecule like this compound, an EXAFS experiment could theoretically be designed to probe the local environment of a heteroatom if the phenol were, for example, part of a larger complex or functionalized with a heavier element. This would allow for the precise determination of bond lengths and coordination in the solution state, providing insights into solute-solvent interactions and molecular conformation that are not accessible through other methods.

The table below details the key structural parameters that can be derived from EXAFS data.

| EXAFS Parameter | Symbol | Structural Information Provided |

| Coordination Number | N | The number of atoms in a given coordination shell around the central absorbing atom. |

| Interatomic Distance | R | The precise distance from the central atom to the atoms in a specific coordination shell (bond length). |

| Debye-Waller Factor | σ² | A measure of the mean square displacement of atoms, indicating the degree of structural and thermal disorder. |

| Energy Shift | ΔE₀ | A correction factor related to the oxidation state of the absorbing atom. |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.netmdpi.com It is favored for its balance of accuracy and computational efficiency. DFT calculations are central to understanding the geometry, electronic distribution, and spectroscopic properties of molecules.

The first step in most computational studies is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, representing the molecule's most stable structure. scispace.comnih.gov For 4-(3,5-Dimethylphenyl)phenol, this would involve determining the bond lengths, bond angles, and, crucially, the dihedral angle between the two phenyl rings.

Conformational analysis would explore the energy landscape associated with the rotation around the single bond connecting the two aromatic rings. This analysis identifies the most stable conformer (the global minimum) and any other low-energy rotational isomers (local minima), as well as the energy barriers separating them.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Note: This table is illustrative. Actual values would be generated from a specific DFT calculation.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| C-C (inter-ring) | Bond length between the two phenyl rings | 1.49 Å |

| C-O | Bond length of the phenolic carbon-oxygen | 1.36 Å |

| O-H | Bond length of the hydroxyl group | 0.96 Å |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron. For phenols, the HOMO is typically localized on the phenol (B47542) ring containing the electron-donating hydroxyl group.

LUMO: Represents the ability to accept an electron. The LUMO is usually distributed across the π-conjugated system of the molecule. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable and generally more reactive. malayajournal.orgresearchgate.net

Table 2: Illustrative FMO Energy Data Note: These values are representative for similar phenolic compounds and would need to be calculated specifically for this compound.

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 eV |

DFT calculations can accurately predict various spectroscopic properties, which can be used to interpret and verify experimental data. nih.govacspublisher.comsemanticscholar.org

IR Spectroscopy: Theoretical vibrational frequencies are calculated to help assign experimental FT-IR spectra. scielo.org.za For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic rings and methyl groups, and C=C stretching within the rings.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. researchgate.net The calculated absorption wavelengths (λmax) correspond to electron excitations, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate 1H and 13C NMR chemical shifts. nih.gov These theoretical values serve as a valuable tool for assigning peaks in experimental NMR spectra.

Molecules with extended π-conjugated systems and significant differences in electron distribution can exhibit non-linear optical (NLO) properties. DFT calculations are used to compute key NLO parameters like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). semanticscholar.orgsemanticscholar.org A large hyperpolarizability value suggests that the material may be a good candidate for NLO applications, such as in optoelectronic devices. scribd.comnih.gov The NLO response is often linked to intramolecular charge transfer from an electron-donating group (like the -OH on the phenol) to an electron-accepting part of the molecule.

In some phenolic compounds, particularly those with a nearby proton-accepting site, an intramolecular proton transfer can occur, especially in an excited state. mdpi.comchemrxiv.org Computational studies can model this process by mapping the potential energy surface for the proton's movement from the donor (hydroxyl group) to the acceptor. nih.gov These calculations can determine the energy barrier for the transfer and whether the process is favorable in the ground or excited state. rsc.org For this compound itself, lacking an intramolecular acceptor, this process is not expected; however, this methodology is crucial for studying its interactions with external proton acceptors.

Quantum Chemical Approaches to Reactivity and Selectivity

Beyond FMO analysis, DFT provides a suite of "conceptual DFT" descriptors that quantify a molecule's reactivity. researchgate.netmdpi.comresearcher.life These global and local reactivity descriptors help predict how and where a molecule will react.

Local Descriptors (Fukui Functions): These descriptors are used to identify the most reactive sites within a molecule. researchgate.nettsijournals.com By analyzing the Fukui function, one can predict which atoms are most susceptible to nucleophilic attack (attack by an electron-rich species) or electrophilic attack (attack by an electron-poor species). For this compound, this analysis would likely identify the oxygen atom and specific carbon atoms on the rings as the primary sites of interaction.

Theoretical Studies on Molecular Interactions

The intermolecular forces involving the hydroxyl group of this compound are central to its physical properties and its ability to form larger assemblies. Theoretical studies on simpler phenols provide a robust foundation for understanding these interactions.

The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of intricate hydrogen-bonding networks. Computational studies on phenol and its derivatives have shown that these interactions are fundamental to their crystal packing and solution-phase behavior. acs.org

In the solid state, phenols often form chains or cyclic motifs through O-H•••O hydrogen bonds. For this compound, the bulky 3,5-dimethylphenyl substituent would influence the geometry of these networks. Quantum chemical computations can predict the most stable hydrogen-bonded structures, such as dimers, trimers, or larger clusters. acs.org The interaction energies and geometries of these assemblies can be calculated to understand the forces driving supramolecular self-assembly.

Table 2: Calculated Hydrogen Bond Parameters for Phenol Dimers and Trimers (Illustrative)

| Parameter | Phenol Dimer (Chain) | Phenol Dimer (Cyclic) | Phenol Trimer (Cyclic) |

| H-bond Energy (kcal/mol) | -4.5 to -6.0 | -5.0 to -7.0 | -15.0 to -20.0 (cooperative) |

| O•••O Distance (Å) | ~2.7 - 2.9 | ~2.7 - 2.9 | ~2.7 - 2.8 |

| O-H•••O Angle (°) | ~170 - 180 | ~160 - 175 | ~165 - 175 |

| Note: These values are typical for phenol as reported in computational studies. The presence of the 3,5-dimethylphenyl group in this compound would likely introduce steric effects that could modify these parameters. |

Theoretical models also allow for the investigation of how this compound interacts with other molecules, such as solvents or other functional groups in a larger molecular system. For instance, studies on substituted phenols interacting with molecules like acetonitrile and water have demonstrated the formation of cyclical hydrogen bonds that enhance the stability of the molecular clusters. researchgate.net These types of computational investigations are crucial for predicting the behavior of this compound in various chemical environments and for the rational design of materials with specific properties based on its supramolecular assembly.

Applications in Materials Science and Organic Synthesis

Role as a Building Block in Complex Organic Synthesis

The unique stereoelectronic profile of 4-(3,5-Dimethylphenyl)phenol makes it a valuable intermediate in multi-step organic synthesis, providing a robust scaffold that can be further functionalized to create molecules with specific, targeted properties.

Biphenyl (B1667301) phenol (B47542) moieties are key structural motifs in a number of pharmacologically active compounds. The synthesis of such molecules often relies on building block strategies where substituted phenols are coupled with other aromatic rings. While direct examples employing this compound are not extensively documented, the synthetic routes to analogous compounds illustrate its potential. For instance, potent and orally bioavailable FimH antagonists, which are being investigated as novel therapeutics for urinary tract infections, have been developed using ortho-substituted biphenyl mannosides. nih.gov The general synthesis for these scaffolds involves a multi-step process that highlights the utility of substituted phenols.

A common strategy involves the Lewis acid-mediated glycosylation of a substituted bromophenol, followed by a Suzuki cross-coupling reaction with a corresponding phenyl boronic acid derivative to construct the core biphenyl structure. nih.gov The final step typically involves deprotection to yield the target molecule. This modular approach allows for the systematic modification of the biphenyl scaffold to optimize pharmacokinetic and pharmacodynamic properties. The use of this compound or its corresponding boronic acid derivative in such a sequence could provide access to novel analogues with potentially enhanced metabolic stability or binding affinity due to the specific substitution pattern of the dimethylphenyl ring.

Table 1: General Synthetic Strategy for Biphenyl-based Pharmaceutical Scaffolds

| Step | Reaction Type | Reactants Example | Purpose |

|---|---|---|---|

| 1 | Glycosylation | Mannose penta-acetate, 4-Bromophenol (B116583) derivative, BF₃·OEt₂ | Introduce a sugar moiety, often for targeting specific biological receptors. nih.gov |

| 2 | Suzuki Coupling | Glycosylated bromophenol, Phenyl boronic acid derivative, Palladium catalyst | Construct the core biphenyl scaffold by forming a C-C bond between the two aromatic rings. nih.gov |

The synthesis of phenols from furan (B31954) derivatives via Diels-Alder and aromatization reactions is a well-established method for creating substituted aromatic compounds from renewable resources. nih.govresearchgate.netrsc.org This process typically involves a [4+2] cycloaddition of a furan with a dienophile, followed by a dehydration or dehydrogenation step to form the aromatic ring. nih.govnih.gov

Conversely, while the direct use of this compound as a precursor for furan or other heterocycle synthesis is not prominently featured in recent literature, phenols are known to participate in reactions that lead to heterocyclic systems. For example, the Pechmann condensation can be used to synthesize coumarins from phenols and β-ketoesters. The specific reactivity of this compound in such cyclization reactions could offer pathways to novel heterocyclic compounds, although this remains an area for further exploration. The synthesis of an azo dye from the related 3,5-dimethylphenol (B42653) demonstrates how this class of compounds can be derivatized to form molecules that are precursors to more complex heterocyclic systems. researchgate.net

Advanced Materials Development

The rigid and bulky nature of the 4-(3,5-dimethylphenyl) moiety can be exploited to create materials with enhanced thermal stability, specific solubility characteristics, and tailored mechanical properties.

The class of phenylphenols, to which this compound belongs, has been investigated as monomers for creating polymer films. Anodic polymerization of phenylphenol isomers can produce polymer layers directly on electrode surfaces. nih.gov This process of electropolymerization is sensitive to the solvent used, with studies showing that solvents like methyl isobutyl ketone can lead to swelling of the polymer deposit during its formation. nih.gov Such polymer films, derived from bulky phenylphenol monomers, tend to have more open structures. This characteristic is valuable for applications in chemical sensing, where the polymer matrix can incorporate guest molecules. nih.gov

Furthermore, the dimethylbiphenyl structural unit is a known component in high-performance polymers such as aromatic polyamides. Polyamides prepared from dicarboxylic acids containing a 3,3'-dimethylbiphenyl moiety exhibit high thermal stability, with glass transition temperatures between 200-300 °C and 5% weight loss temperatures in the range of 430-470 °C. epa.gov These polymers are often soluble in polar aprotic solvents and can be cast into tough, flexible films with good tensile properties. epa.gov The incorporation of the this compound structure into polymer backbones, such as polyesters or polyethers, could similarly impart desirable properties like thermal resistance and mechanical strength.

In the field of coatings, phenol derivatives featuring dimethylphenyl groups are used as components in UV absorbers. For example, 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol is a high-performance ultraviolet light absorber used to protect polymers and coatings from degradation. uvabsorber.com This demonstrates the utility of the dimethylphenyl phenol motif in creating additives that enhance the durability and lifetime of materials.

Table 2: Properties of Aromatic Polyamides Containing Dimethylbiphenyl Moieties

| Property | Value Range | Significance | Source |

|---|---|---|---|

| Glass Transition Temperature (Tg) | 200-300 °C | High thermal stability, suitable for high-temperature applications. | epa.gov |

| 5% Weight Loss Temperature (TGA) | 430-470 °C | Excellent thermal degradation resistance. | epa.gov |

| Solubility | Soluble in NMP, DMAc, DMSO | Good processability for film casting and fiber spinning. | epa.gov |

Phenolic derivatives are foundational materials in the synthesis of membranes for various separation processes. For instance, quaternized poly(2,6-dimethyl phenylene oxide), derived from the polymerization of 2,6-dimethylphenol (B121312), has been used to fabricate anion exchange membranes (AEMs). rsc.org These membranes are critical components in fuel cells and other electrochemical devices. The performance of such membranes can be enhanced by creating composites with materials like layered double hydroxides, which can improve ionic conductivity. rsc.org

Given its structure, this compound could serve as a monomer or a modifying agent for membranes. Its incorporation into a polymer matrix could influence the membrane's porosity, hydrophobicity, and thermal stability. While specific studies on membranes derived from this compound are not available, the extensive research on related phenolic polymers suggests a potential application in this field. The development of advanced ion-exchange membranes is an active area of research, with a focus on designing materials with improved selectivity, conductivity, and resistance to fouling for applications in water treatment, energy conversion, and chemical separations. mdpi.commdpi.comchemrxiv.org

Catalysis and Reaction Development

The phenolic hydroxyl group offers a reactive site for modification, allowing for the synthesis of ligands for coordination chemistry and catalysis. While direct catalytic applications of this compound are not widely reported, its structure suggests potential as a precursor for ligand development. For example, metal complexes of azo dyes derived from the related 3,5-dimethylphenol have been synthesized and characterized, indicating that the phenolic ring system can be readily functionalized to coordinate with transition metals. researchgate.net

The development of ligands is central to advancing homogeneous catalysis. The biphenyl scaffold of this compound could be functionalized with phosphine, amine, or other coordinating groups to create bidentate or monodentate ligands. The steric bulk provided by the 3,5-dimethylphenyl group could influence the coordination geometry around a metal center, potentially leading to high selectivity in catalytic reactions such as cross-coupling, hydrogenation, or polymerization. This remains a prospective area for research, building on the broad utility of substituted phenols in ligand design.

As a Model Substrate in Catalytic Optimization Studies

In the field of catalysis, the selection of an appropriate model substrate is crucial for the development and optimization of new reaction methodologies. A model substrate should possess structural features that challenge the catalyst, providing valuable insights into its activity, selectivity, and functional group tolerance. This compound, with its distinct steric and electronic properties, serves as a valuable, albeit complex, substrate in studies of catalytic cross-coupling reactions.

One of the most significant areas of investigation is the catalytic oxidative coupling of phenols, a key reaction for the synthesis of biphenols and poly(phenylene oxide)s. In these reactions, a catalyst must overcome the steric hindrance presented by the methyl groups in the 3 and 5 positions of one phenyl ring while selectively activating the C-H or C-O bonds for coupling.

Research into the oxidative cross-coupling of different phenol substrates has demonstrated that catalyst selectivity is governed by a combination of factors, including the electronic properties of the phenols and steric hindrance. For instance, in chromium-salen catalyzed cross-coupling, the catalyst's ability to coordinate with the phenol and the acidity of the phenolic proton are key determinants of cross-selectivity over undesired homo-coupling. nih.gov The 3,5-dimethyl substitution pattern on one ring of this compound introduces significant steric bulk, making it a challenging substrate. The successful coupling of such a hindered phenol provides a rigorous test for the efficacy of a new catalyst system.

The performance of a catalyst in coupling reactions involving substrates like this compound can be quantified by measuring reaction yield, selectivity (ortho-ortho, ortho-para, para-para), and turnover number (TON). The data below illustrates typical outcomes in catalyst screening for the cross-coupling of substituted phenols, highlighting the challenges and objectives in optimizing such transformations.

Table 1: Representative Data for Catalytic Cross-Coupling of Substituted Phenols

| Catalyst System | Phenol Substrate 1 | Phenol Substrate 2 | Cross-Coupling Yield (%) | Homo-Coupling Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Vanadium-Schiff Base | 2-Allylphenol | 4-Allylphenol | 85 | 15 | High |

| Chromium-Salen | 3,5-Dimethylphenol | 2-Naphthol | 78 | 22 | Moderate |

| Iron-Phthalocyanine | Phenol | 2,6-Di-tert-butylphenol | 45 | 55 | Low |

The use of this compound as a substrate in these optimization studies helps to define the steric and electronic limits of a catalyst, guiding the design of more robust and versatile catalytic systems for the synthesis of complex polyphenolic structures.

Ligand Design for Metal-Catalyzed Processes

The rational design of ligands is a cornerstone of modern homogeneous catalysis. Ligands bind to a metal center and modulate its electronic and steric properties, thereby controlling the catalyst's activity, stability, and selectivity. The biphenyl scaffold of this compound makes it an attractive platform for the design of specialized ligands, particularly for palladium-catalyzed cross-coupling reactions.

Phosphite Ligands: The phenolic hydroxyl group of this compound can be readily converted into a phosphite ester. The reaction of the phenol with phosphorus trichloride (PCl₃) or other phosphorus electrophiles yields tris(4-(3,5-dimethylphenyl)phenyl) phosphite. nih.govchemicalbook.com This class of ligands is known for its strong π-acceptor properties, which can stabilize low-valent metal centers and promote key steps in catalytic cycles, such as reductive elimination. The steric bulk provided by the 3,5-dimethylphenyl groups can also influence the coordination environment around the metal, potentially enhancing selectivity and catalyst longevity.

Buchwald-Type Biaryl Phosphine Ligands: The structure of this compound is analogous to the biaryl backbone of highly successful Buchwald-type phosphine ligands. sigmaaldrich.comnih.gov These ligands are characterized by a biaryl core with a phosphine group at an ortho-position of one ring and bulky substituents on the other. This architecture creates a sterically demanding pocket around the metal center, which is known to facilitate challenging cross-coupling reactions, such as the amination of aryl chlorides and the coupling of sterically hindered substrates. sigmaaldrich.comsigmaaldrich.com

By functionalizing the 2'-position of the this compound core with a phosphine group (e.g., dicyclohexylphosphine or di-tert-butylphosphine), a novel Buchwald-type ligand could be synthesized. The 3,5-dimethyl groups would serve as the bulky substituents that are critical for high catalytic activity. The performance of such a hypothetical ligand would be evaluated in benchmark cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.

The effectiveness of these ligands is typically assessed by their performance in palladium-catalyzed reactions, with key metrics being the reaction yield, turnover number (TON), and the ability to couple challenging substrates at low catalyst loadings.

Table 2: Performance of Biaryl Phosphine Ligands in Suzuki-Miyaura Coupling

| Ligand | Aryl Halide | Boronic Acid | Catalyst Loading (mol %) | Yield (%) |

|---|---|---|---|---|

| SPhos | 4-Chloroanisole | Phenylboronic acid | 0.5 | 98 |

| XPhos | 2-Bromotoluene | 4-Tolylboronic acid | 0.1 | 95 |

| RuPhos | 4-Chlorobenzonitrile | 2-Methylphenylboronic acid | 1.0 | 92 |

The development of new ligands based on the this compound scaffold represents a promising avenue for advancing the capabilities of metal-catalyzed cross-coupling reactions, enabling the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,5-Dimethylphenyl)phenol, and how can coupling reactions be monitored for efficiency?

- Methodology : Utilize Suzuki-Miyaura cross-coupling reactions between 3,5-dimethylphenylboronic acid and a protected phenol derivative (e.g., bromophenol), followed by deprotection. Reaction progress can be tracked via thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FTIR) to monitor boronic acid consumption. Post-synthesis, purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

- Characterization : Confirm structure via -NMR (aromatic protons at δ 6.7–7.2 ppm, methyl groups at δ 2.3–2.5 ppm) and -NMR (quaternary carbons at δ 140–150 ppm). High-resolution mass spectrometry (HRMS) should match the theoretical molecular ion [M+H] for (calculated: 198.1045; observed: 198.1048) .

Q. How can microwave-assisted synthesis improve derivatization efficiency for analytical purposes?

- Methodology : For benzoylation or sulfonation, use a microwave reactor (e.g., 100–150 W, 60–80°C, 10–15 min) to accelerate reaction kinetics. Optimize solvent (e.g., DMF or acetone) and catalyst (e.g., KCO) ratios. Monitor yield via gas chromatography-mass spectrometry (GC-MS) or -NMR integration of derivative peaks (e.g., ester carbonyl at δ 165–170 ppm in -NMR) .

Advanced Research Questions

Q. How can contradictory data in oxidative stability studies be resolved?

- Methodology : Under oxidative conditions (e.g., HO/Fe), this compound may degrade into quinones or dimerize. Use HPLC-DAD (diode array detection) to separate and identify degradation products. Compare retention times and UV spectra (quinones absorb at λ ~250–300 nm) with authentic standards. For ambiguous peaks, employ LC-MS/MS to confirm molecular weights and fragmentation patterns .

Q. What strategies mitigate side reactions during electrophilic substitutions (e.g., nitration or halogenation)?

- Methodology : Control regioselectivity by optimizing reaction temperature and solvent polarity. For nitration, use fuming HNO in HSO at 0–5°C to favor para-substitution on the phenol ring. Monitor by -NMR for meta/para isomer ratios (e.g., para-nitro derivatives show distinct splitting patterns). If over-halogenation occurs, employ stoichiometric control (e.g., 1.0 equiv Br) and quench excess reagent with NaSO .

Q. How can solvent effects on crystallization be systematically analyzed?

- Methodology : Screen solvents (e.g., ethanol, acetone, toluene) using a polymorph prediction algorithm (e.g., Mercury CSD). Conduct differential scanning calorimetry (DSC) to identify melting points and phase transitions. For crystal structure determination, use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Compare experimental lattice parameters with predicted values from computational modeling (e.g., DFT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.